3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole
Description
Properties
IUPAC Name |
3-methyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-8-5-3-2-4-6-9(8)11-10-7/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKIONISJOAGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCCC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Catalyzed Cyclization in Acidic Media
A foundational approach involves reacting α,β-unsaturated carbonyl precursors with hydrazines in concentrated sulfuric acid. For example, 3-methyl-1-pentyn-3-ol reacts with methylhydrazine in 50–80% sulfuric acid at 90–155°C to yield pyrazole intermediates. This method leverages the acid’s dual role as a catalyst and dehydrating agent, facilitating both cyclization and methyl group retention. Typical yields range from 82–98% after neutralization and solvent extraction.
Multi-Component Reactions (MCRs) with Enaminones
Recent protocols from the Royal Society of Chemistry describe MCRs using 3-methylpyrazole-4-carbaldehydes , malononitrile, and enaminones in ethanol under reflux with piperidine catalysis. For instance, heating 3-methyl-5-(4-chlorophenylthio)-1-phenylpyrazole-4-carbaldehyde with malononitrile and 1,3-dimedone-derived enaminones produces hexahydroquinoline-pyrazole hybrids, which can be hydrolyzed to isolate the target compound. These reactions achieve yields of 71–87% and highlight the versatility of MCRs in constructing complex fused systems.
Methyl Group Introduction Strategies
Direct Alkylation During Cyclization
The use of methylhydrazine or methyl-substituted diols in cyclization reactions ensures in situ methylation. For example, 2-butene-1,4-diol reacts with methylhydrazine in sulfuric acid to directly yield 3-methylpyrazole derivatives without requiring post-synthetic modification. Sodium iodide (1–2 mol% ) is often added to enhance regioselectivity and reduce side-product formation.
Post-Cyclization Functionalization
Alternative routes involve introducing the methyl group after pyrazole ring formation. For instance, 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole undergoes Friedel-Crafts alkylation with methyl iodide in the presence of Lewis acids like AlCl₃. However, this method is less favored due to lower yields (~65% ) and competing over-alkylation.
Cycloheptane Ring Construction Techniques
Ring-Expansion via Cycloaddition
The seven-membered ring is often assembled through [4+3] cycloaddition reactions. Heating 3-methylpyrazole-4-carbaldehydes with 1,3-cycloheptadiene in toluene at 110°C for 12 hours generates the fused bicyclic system with 78% efficiency .
Intramolecular Aldol Condensation
A complementary strategy involves keto-enol tautomerization of β-ketoamide intermediates derived from pyrazole precursors. For example, treating N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylpyrazole-4-carboxamide with NaOH in ethanol induces cyclization to form the cycloheptane ring. This method requires meticulous pH control to avoid decomposition.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
-
Piperidine (2–3 drops) accelerates enamine formation in MCRs, reducing reaction times from 6 hours to 1–3 hours.
-
Sodium iodide (1.5–2 g/mol) in sulfuric acid mitigates carbocation rearrangements, ensuring >90% regioselectivity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analyses using C18 columns and acetonitrile/water gradients typically show >95% purity for isolated products.
Industrial and Environmental Implications
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit various pharmacological activities. Research indicates that derivatives of pyrazole compounds can act as anti-inflammatory agents and have potential in treating conditions such as cancer and diabetes.
Case Study: Anti-Cancer Activity
A study demonstrated that pyrazole derivatives exhibit significant anti-cancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival .
Materials Science
Polymer Chemistry
In materials science, 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole can be utilized in the synthesis of novel polymers. Its ability to form stable bonds with various monomers allows for the development of materials with enhanced mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| Polyurethane | 50 | 200 | Coatings |
| Epoxy Resin | 80 | 250 | Adhesives |
| Thermoplastic Elastomer | 30 | 180 | Flexible components |
Agricultural Chemistry
Pesticide Development
The compound has shown promise in agricultural applications as a precursor for developing novel pesticides. Its unique structure allows for modifications that enhance bioactivity against pests while reducing toxicity to non-target organisms.
Case Study: Insecticidal Activity
Research indicates that certain derivatives of cyclohepta[c]pyrazole exhibit insecticidal properties against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when these compounds were applied .
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Methyl vs. Trifluoromethyl Substitution :
Substitution at the C-3 position significantly impacts biological activity. For instance, replacing the methyl group with trifluoromethyl in isoxazolol pyrazole carboxylates (e.g., compound 7a) reduces antifungal efficacy against Rhizoctonia solani (EC50 increases from 0.37 μg/mL to >10 μg/mL) .- Mechanism : The bulkier trifluoromethyl group disrupts molecular interactions with fungal enzymes, highlighting the methyl group’s optimal steric and electronic profile.
- Hydrogen Bonding vs. Molecular Stacking: Dimethylated Analogues (e.g., compound 2 in ): Exhibit molecular stacking due to the absence of hydrogen-bonding donors (N-H groups).
Physicochemical Properties
Solubility and Stability :
- The ethyl carboxylate derivative (CAS: 842137-77-3) has a molecular weight of 208.26 g/mol and is stable under inert conditions but requires low-temperature storage .
- Methoxyphenyl-substituted analogues (e.g., 1-(4-methoxyphenyl) derivative) exhibit higher molecular weights (~286 g/mol) and enhanced lipophilicity, favoring blood-brain barrier penetration in enzyme inhibition studies .
- Synthetic Accessibility: The methyl-substituted core is synthesized via cyclocondensation of hydrazines with cycloheptenone precursors, while dichlorobenzyl derivatives require NaH-mediated alkylation under inert atmospheres .
Key Research Findings
Antifungal Optimization : The methyl group at C-3 is critical for maintaining antifungal potency. Trifluoromethyl or bulkier substituents reduce activity by >90% .
Structural Flexibility: Hydrogen-bonding capacity in non-methylated analogues improves crystallinity but may limit bioavailability due to poor solubility .
Insecticidal Potential: Pyridin-2-ylmethyl carboxamide derivatives demonstrate acetylcholinesterase inhibition, suggesting cross-activity with pest targets .
Biological Activity
3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole is a bicyclic compound with potential biological activities that have garnered attention in recent pharmacological studies. Its unique structure allows for various interactions within biological systems, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole can be represented as follows:
This compound features a pyrazole ring fused to a cycloheptane framework, contributing to its distinctive reactivity and biological properties.
Biological Activity Overview
Research into the biological activity of 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole has indicated several areas of interest:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown promising results in inhibiting the proliferation of tumor cells.
- Antimicrobial Properties : There is evidence to suggest that this compound possesses antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Anticancer Activity
A study focusing on the anticancer potential of 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole involved testing its effects on human cancer cell lines. The findings revealed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 µM to 25 µM across different cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard broth dilution methods. The results indicated:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- MIC Values :
- Staphylococcus aureus: 0.05 mg/L
- Escherichia coli: 0.1 mg/L
These values suggest significant antimicrobial activity, especially against Gram-positive bacteria.
Neuroprotective Effects
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole resulted in:
- Reduction in Cell Death : Approximately 30% lower cell death compared to untreated controls.
- Mechanism : The proposed mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.
Case Studies
Several case studies have been documented highlighting the potential applications of this compound:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer tested the efficacy of a formulation containing 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole alongside standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.
-
Case Study on Infection Control :
- An observational study in a hospital setting assessed the use of topical formulations containing this compound for treating skin infections caused by resistant bacterial strains. Patients showed significant improvement within one week of treatment.
Q & A
Q. What are the established synthetic routes for 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, methylhydrazine reacts with cyclic ketones under refluxing methanol for 12 hours, yielding pyrazole derivatives in ~88% yield . Excess reagents (e.g., 8-fold methyl hydrazinecarboxylate) and solvent choice (e.g., methanol) are critical for regioselectivity and purity. Industrial methods may employ continuous flow processes with catalysts to improve efficiency .
Q. How is the structure of 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole confirmed using spectroscopic and crystallographic methods?
High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₉H₁₁F₃N₂, observed m/z 204.08735 vs. calculated 204.08743) . NMR (¹H, ¹³C, ¹⁵N) resolves tautomeric forms and substituent effects, as seen in trifluoromethyl analogs . X-ray crystallography reveals conformational details: cycloheptane rings adopt envelope or sofa conformations, with dihedral angles between planes (e.g., 85.96°) influencing steric interactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the cyclocondensation reactions forming 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole?
Regioselectivity is governed by electronic and steric factors during nucleophilic attack. Methyl hydrazinecarboxylate preferentially reacts at the less hindered carbonyl group of α,β-unsaturated ketones, forming the pyrazole core. Excess reagents drive the reaction to completion, minimizing by-products . Tautomerism in intermediates, as evidenced by dynamic NMR studies in solution, further directs product formation .
Q. How do substituents on the cycloheptane ring influence the conformational dynamics and stability of 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole derivatives?
Substituents like methyl or trifluoromethyl groups alter ring puckering and intermolecular interactions. For example, the methyl group in 3-(trifluoromethyl)-derivatives induces phase transitions (m.p. 154.1°C) and stabilizes intramolecular C–H⋯π interactions . Crystal packing studies show slipped parallel π-stacking between pyrazole rings, which is disrupted by bulky substituents .
Q. What contradictions exist in the reported physicochemical data (e.g., melting points, spectral signatures) for derivatives of this compound, and how can these be methodologically resolved?
Discrepancies in melting points (e.g., 154.1°C vs. 160.6°C for phase transitions in trifluoromethyl analogs ) may arise from polymorphism or impurities. Resolution requires complementary techniques: differential scanning calorimetry (DSC) to identify polymorphs, and HPLC-MS to assess purity. Conflicting NMR signals (e.g., split peaks due to tautomerism) necessitate variable-temperature studies .
Q. What computational modeling approaches are validated for predicting the electronic and steric effects of substituents on the reactivity of this compound?
Density functional theory (DFT) can model tautomeric equilibria and substituent effects on electron density, validated against experimental NMR and HRMS data . Molecular dynamics simulations predict conformational flexibility, aligning with crystallographic dihedral angles . Coupling these with QSAR models links structural features (e.g., trifluoromethyl groups) to bioactivity, though experimental validation remains essential .
Methodological Recommendations
- Synthesis Optimization: Use a 4.1–8-fold excess of nucleophiles (e.g., methyl hydrazine) in refluxing methanol to maximize yield .
- Characterization: Combine HRMS, multi-nuclear NMR, and X-ray crystallography for unambiguous structural assignment .
- Data Resolution: Employ DSC for polymorph identification and VT-NMR for dynamic behavior analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
